molecular formula C2H5IMg B1631494 Ethylmagnesium iodide

Ethylmagnesium iodide

Cat. No.: B1631494
M. Wt: 180.27 g/mol
InChI Key: STAZWYIIWZTYKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylmagnesium iodide (C₂H₅MgI) is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. It is typically prepared by reacting ethyl iodide with magnesium in anhydrous ether or tetrahydrofuran (THF) . This organomagnesium compound exhibits nucleophilic behavior, enabling alkylation, addition to carbonyl groups, and formation of complex organometallic intermediates. Key applications include:

  • Synthesis of substituted indoles: this compound facilitates direct alkylation of 4,7-dimethoxyindole to yield 2,3-diethyl-4,7-dimethoxyindole as the primary product .
  • Preparation of benzimidazolones: It participates in Grignard reactions to synthesize alkylating agents for HIV-1 non-nucleoside reverse transcriptase inhibitors .
  • Reduction and cyclopropanation: this compound is employed in visible-light-promoted epoxide reduction, albeit with lower yields compared to mthis compound due to side reactions like Kulinkovich cyclopropanation .

Chemical Reactions Analysis

Grignard Addition to Carbonyl Compounds

Ethylmagnesium iodide reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols via nucleophilic addition. The reaction proceeds through two steps:

  • Formation of intermediate alkoxide

  • Acid hydrolysis to yield alcohol

ReactantProductReaction Type
Formaldehyde (HCHO)Primary alcohol (R-CH₂OH)Grignard addition
Aldehydes (R'-CHO)Secondary alcohol (R'-CH(OH)-R)Grignard addition
Ketones (R'-CO-R")Tertiary alcohol (R'-C(OH)(R)-R)Grignard addition
Esters (R'-COOR")Tertiary alcohol (R'-C(OH)(R)-R)Grignard addition

Example : Reaction with acetaldehyde yields 2-butanol after acid hydrolysis .

Protonation Reactions

This compound reacts with water or acids to form hydrocarbons:

  • With water : Produces ethane (C₂H₆) and magnesium hydroxide .

  • With alcohols : Generates ethane and magnesium alkoxide .

ReactantProductReaction Type
H₂OC₂H₆ + Mg(OH)₂Protonation
Propylamine (CH₃CH₂CH₂NH₂)Ethane (C₂H₆)Protonation

Carboxylation

Reaction with carbon dioxide (CO₂) yields carboxylic acids:

  • This compound + CO₂ → Ethanoic acid (CH₃COOH) .

ReagentProductReaction Type
CO₂CH₃COOHCarboxylation

Sulfonation and Dithionation

  • With sulfur dioxide (SO₂) : Forms methanesulphinic acid (CH₃SO₂H) .

  • With carbon disulfide (CS₂) : Produces ethanedithionic acid (CH₂(CS₂)₂H) .

ReagentProductReaction Type
SO₂CH₃SO₂HSulfonation
CS₂CH₂(CS₂)₂HDithionation

Other Reactions

  • Alkylation of alkyl halides : Introduces ethyl groups via magnesium-halogen exchange .

  • Wurtz coupling : Side reaction forming ethane dimers in the absence of carbonyl substrates .

Mechanistic Insights

The Grignard reaction involves single-electron transfer , initiating with oxidative insertion of Mg into the C-X bond . The Schlenk equilibrium describes the interconversion between organomagnesium species in solution .

Challenges and Side Reactions

  • Steric hindrance : Bulky carbonyls may undergo reduction instead of nucleophilic addition .

  • Enolizable substrates : Carbonyls with acidic α-hydrogens may undergo tautomerization .

Experimental Conditions

  • Solvents : THF or diethyl ether under anhydrous conditions .

  • Initiation : Iodine, methyl iodide, or sonication to activate Mg .

Comparison with Similar Compounds

Reactivity and Selectivity

Ethylmagnesium iodide is often compared to other Grignard reagents and organometallic compounds in terms of reaction efficiency and product selectivity.

Compound Reactivity Profile Key Observations Reference
This compound Moderate nucleophilicity; prone to side reactions (e.g., cyclopropanation) Yields decline to 60% in epoxide reduction due to competing pathways .
Mthis compound Higher reactivity in epoxide reduction Achieves 80–90% yields under optimized conditions without significant by-products .
Ethylmagnesium bromide Less reactive toward halogenated solvents Stable in dichloromethane but reacts vigorously with chloroform to form dihalocarbenes .
Methylmagnesium bromide Enhanced selectivity in alkylation Produces monomethylated indoles, whereas this compound favors diethylation .

Key Findings:

  • Diethylation Preference: this compound exclusively yields 2,3-diethyl-4,7-dimethoxyindole, while mthis compound generates a mixture of mono- and dimethylated products .
  • Solvent Sensitivity : Unlike dichloromethane, chloroform reacts with this compound to produce dihalocarbenes, limiting its utility in halogenated solvents .

Functional Group Compatibility

This compound demonstrates distinct behavior in the presence of specific functional groups compared to other reagents:

Reaction Type This compound Mthis compound Reference
Epoxide Reduction 60% yield with cyclopropanation by-products 80–90% yield without major side reactions
Carbonyl Alkylation Efficient for ketones (e.g., β-ethyl enone synthesis) Less effective for bulky substrates
Enolate Trapping Requires HMPA and copper(I) iodide for cuprate formation Not typically used for conjugate additions

Key Findings:

  • Cuprate Formation : this compound requires copper(I) iodide and HMPA to generate reactive cuprates for conjugate additions, a step unnecessary for methyl-based reagents .
  • Steric Limitations : Ethyl groups introduce steric hindrance, reducing efficacy in reactions requiring precise spatial alignment (e.g., tubulin inhibition studies) .

Properties

Molecular Formula

C2H5IMg

Molecular Weight

180.27 g/mol

IUPAC Name

magnesium;ethane;iodide

InChI

InChI=1S/C2H5.HI.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

STAZWYIIWZTYKT-UHFFFAOYSA-M

SMILES

C[CH2-].[Mg+2].[I-]

Canonical SMILES

C[CH2-].[Mg+2].[I-]

Origin of Product

United States

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